molecular formula C11H12O3 B037806 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde CAS No. 113731-26-3

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde

Cat. No.: B037806
CAS No.: 113731-26-3
M. Wt: 192.21 g/mol
InChI Key: JUHIMJMPYMQYJE-UHFFFAOYSA-N
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Description

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol It is characterized by a benzo[d][1,3]dioxine ring system substituted with two methyl groups at the 2-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde typically involves the following steps:

    Formation of the benzo[d][1,3]dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.

Major Products

    Oxidation: 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carboxylic acid.

    Reduction: 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-methanol.

    Substitution: 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-nitro, 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-bromo.

Scientific Research Applications

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-4H-benzo[d][1,3]dioxine-6-carbaldehyde: Similar structure but with the aldehyde group at the 6-position.

    5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Contains a hydroxyl group and a ketone group instead of an aldehyde.

Uniqueness

2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for selective interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-dimethyl-4H-1,3-benzodioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)13-7-9-8(6-12)4-3-5-10(9)14-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHIMJMPYMQYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(C=CC=C2O1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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